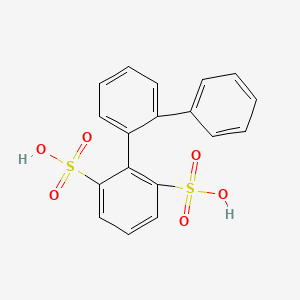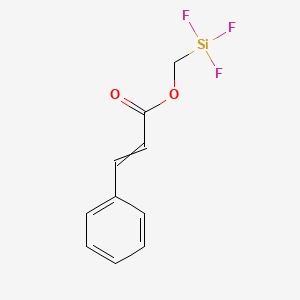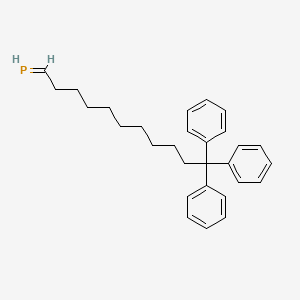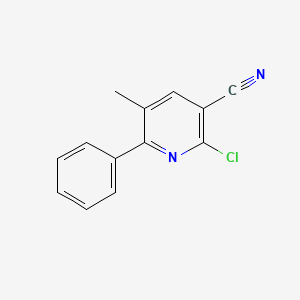![molecular formula C17H24O2S B14406200 [2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene CAS No. 84078-61-5](/img/structure/B14406200.png)
[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring with multiple substituents and a benzene ring attached via an ethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene typically involves multiple steps, starting with the preparation of the cyclohexyl ring. The cyclohexyl ring is synthesized through a series of reactions, including alkylation and cyclization. The ethanesulfonyl group is then introduced through sulfonation reactions, and finally, the benzene ring is attached via a coupling reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and purity. The process may involve the use of automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated and nitrated derivatives of the benzene ring.
Scientific Research Applications
[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- [2-(2,2-Dimethylcyclohexyl)ethanesulfonyl]benzene
- [2-(6-Methylidenecyclohexyl)ethanesulfonyl]benzene
- [2-(2,2-Dimethyl-6-methylcyclohexyl)ethanesulfonyl]benzene
Uniqueness
[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethanesulfonyl]benzene is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl ring with multiple substituents and a benzene ring attached via an ethanesulfonyl group makes it a versatile compound with diverse applications.
Properties
CAS No. |
84078-61-5 |
|---|---|
Molecular Formula |
C17H24O2S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(2,2-dimethyl-6-methylidenecyclohexyl)ethylsulfonylbenzene |
InChI |
InChI=1S/C17H24O2S/c1-14-8-7-12-17(2,3)16(14)11-13-20(18,19)15-9-5-4-6-10-15/h4-6,9-10,16H,1,7-8,11-13H2,2-3H3 |
InChI Key |
RCWJJBPAFABDLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=C)C1CCS(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(Naphthalen-2-yl)oxy]hydrazine](/img/structure/B14406129.png)

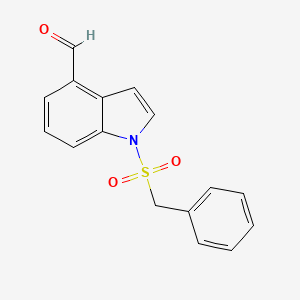

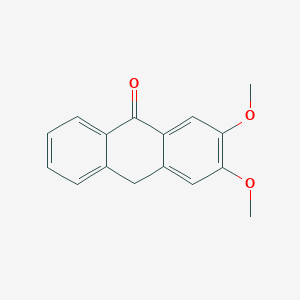
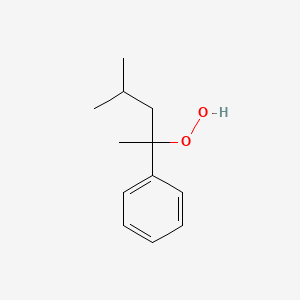
![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)
